SSTR5 antagonist 2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

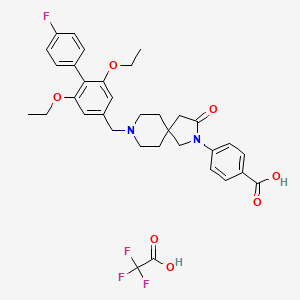

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C34H36F4N2O7 |

|---|---|

Poids moléculaire |

660.7 g/mol |

Nom IUPAC |

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H35FN2O5.C2HF3O2/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;3-2(4,5)1(6)7/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);(H,6,7) |

Clé InChI |

VFUWYNPQDXMVOJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Synthesis of SSTR5 Antagonist 2 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SSTR5 antagonist 2 TFA, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). This document details the key experimental protocols, presents quantitative data in a structured format, and visualizes the critical pathways and workflows involved in its development.

Introduction

Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islets and enteroendocrine cells of the gastrointestinal tract.[1] It plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Consequently, antagonism of SSTR5 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus.[2] this compound, also known as compound 10 in the scientific literature, is a highly potent and selective azaspirodecanone-based SSTR5 antagonist that has demonstrated significant potential in preclinical studies.[1][3] This guide will delve into the scientific journey of its discovery and synthesis.

Discovery Workflow

The discovery of this compound followed a systematic lead optimization strategy. The process began with a known SSTR5 antagonist (compound 1) and involved iterative modifications to its core structure, headpiece, and tail group to enhance potency, selectivity, and pharmacokinetic properties.[1]

Synthesis

The synthesis of this compound (compound 10) is achieved through a multi-step process, as outlined in the following scheme.[1]

Synthesis Scheme

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of SSTR5 Antagonist 2 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of SSTR5 antagonist 2 trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The document details its binding affinity, functional activity, selectivity profile, and in vivo efficacy, positioning it as a significant tool for research in metabolic disorders, particularly type 2 diabetes. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islets (β-cells and δ-cells) and enteroendocrine L-cells of the gastrointestinal tract. It plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1). Antagonism of SSTR5 is therefore a promising therapeutic strategy for the treatment of type 2 diabetes, as it can enhance both insulin and GLP-1 secretion in a glucose-dependent manner. SSTR5 antagonist 2, also referred to as compound 10 in scientific literature, has emerged as a highly potent and selective small molecule antagonist of SSTR5 with demonstrated in vivo efficacy.[1] This guide summarizes its key pharmacological characteristics.

Quantitative Pharmacological Data

The pharmacological activity of SSTR5 antagonist 2 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of SSTR5 Antagonist 2

| Parameter | Species | Value |

| Binding Affinity (IC50) | Human | 1.2 nM |

| Functional Antagonism (IC50) | Human | 1.1 nM |

Table 2: Selectivity Profile of SSTR5 Antagonist 2

| Receptor Subtype | Binding Affinity (IC50) |

| hSSTR1 | > 10 µM |

| hSSTR2 | > 10 µM |

| hSSTR3 | > 10 µM |

| hSSTR4 | > 10 µM |

Table 3: In Vivo Efficacy of SSTR5 Antagonist 2 in Mice

| Test | Dose | Route | Result |

| Oral Glucose Tolerance Test (OGTT) | 3 mg/kg | Oral | 94% reduction in glucose excursion |

| GLP-1 Level Measurement | 10 mg/kg | Oral | Increased total and active circulating GLP-1 |

| Combination with DPP-4 Inhibitor | - | - | Synergistic increase in active GLP-1 and insulin |

Mechanism of Action and Signaling Pathway

SSTR5 is primarily coupled to the inhibitory G-protein α-subunit (Gαi/o). Upon activation by its endogenous ligand, somatostatin, SSTR5 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP contributes to the inhibition of hormone secretion, such as insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.

SSTR5 antagonist 2 exerts its effect by competitively binding to SSTR5 and blocking the binding of somatostatin. This prevents the downstream signaling cascade, thereby disinhibiting adenylyl cyclase, leading to maintained or increased cAMP levels and consequently promoting hormone secretion.

References

The Role of Somatostatin Receptor Subtype 5 (SSTR5) in Diabetes Mellitus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Somatostatin (B550006) (SST) is a critical regulator of endocrine function, exerting its inhibitory effects through a family of five G-protein-coupled receptors (SSTR1-5). Among these, Somatostatin Receptor Subtype 5 (SSTR5) has emerged as a key player in glucose homeostasis and a promising therapeutic target for Type 2 Diabetes (T2DM). Predominantly expressed in pancreatic β-cells, intestinal L-cells, and to a lesser extent in α-cells, SSTR5 is a primary mediator of somatostatin's inhibitory control over insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of SSTR5 presents a novel therapeutic strategy, offering a dual mechanism of action: directly enhancing glucose-stimulated insulin secretion from β-cells and augmenting the release of the incretin (B1656795) hormone GLP-1 from the gut. This guide provides an in-depth review of SSTR5 function, its signaling pathways, and its therapeutic potential in the context of diabetes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

SSTR5 Expression and Localization in Key Metabolic Tissues

The specific tissue and cellular distribution of SSTR subtypes dictates their physiological function. In the context of diabetes, the expression of SSTR5 in pancreatic islets and the gastrointestinal tract is of paramount importance.

-

Pancreatic Islets: In human pancreatic islets, SSTR5 is abundantly expressed in insulin-secreting β-cells and somatostatin-secreting δ-cells.[1][2][3] Quantitative analysis shows SSTR5 is colocalized in approximately 87% of β-cells and 75% of δ-cells.[1][3] It is also moderately expressed in about 35% of glucagon-producing α-cells.[1][3] This contrasts with SSTR2, which is the predominant subtype in α-cells, and SSTR1, which is also highly expressed in β-cells.[1][2] This expression pattern strongly suggests a direct role for SSTR5 in regulating insulin secretion.[4][5]

-

Gastrointestinal Tract: SSTR5 is highly expressed in the enteroendocrine L-cells of the gut, which are responsible for secreting the incretin hormone GLP-1.[4][6][7] This localization is crucial, as somatostatin's inhibition of GLP-1 secretion is mediated primarily through SSTR5.[7][8]

Table 1: SSTR Subtype Expression in Human Pancreatic Islet Cells

| Receptor Subtype | β-Cells (Insulin) | α-Cells (Glucagon) | δ-Cells (Somatostatin) | Key Functional Implication |

| SSTR1 | Strongly colocalized in all β-cells[1] | Colocalized in 26% of α-cells[1] | Few δ-cells[1] | β-cell selective; potential role in insulin suppression[1] |

| SSTR2 | Found in 46% of β-cells[1] | Strongly colocalized in 89% of α-cells[1] | Few δ-cells[1] | α-cell selective; primary mediator of glucagon (B607659) inhibition[8][9][10] |

| SSTR3 | Poorly expressed[1] | Detected in occasional α-cells[1] | Few δ-cells[1] | Minor role in islet hormone secretion |

| SSTR4 | Poorly expressed[1] | Absent[1] | Absent[1] | No significant role in islet hormone secretion |

| SSTR5 | Colocalized in 87% of β-cells[1] | Colocalized in 35% of α-cells[1] | Preferentially expressed in 75% of δ-cells[1] | Predominant regulator of insulin secretion in rodents[9][11][12]; key role in humans[4][5] |

The Role of SSTR5 in Regulating Hormone Secretion

SSTR5 activation by its endogenous ligands, primarily Somatostatin-28 (SRIF-28) for which it has a higher affinity, initiates inhibitory signaling cascades.[9][11]

Inhibition of Insulin Secretion

A substantial body of evidence from knockout mouse models and pharmacological studies establishes SSTR5 as the predominant receptor mediating somatostatin's inhibition of insulin secretion in rodents.[9][10][11][12]

-

Knockout Studies: Mice globally deficient in SSTR5 (SSTR5 KO) exhibit decreased blood glucose and plasma insulin levels, suggesting improved insulin sensitivity.[11] Islets isolated from SSTR5 KO mice show increased insulin content and a markedly diminished inhibitory response to SRIF-28 and SSTR5-selective agonists.[11] Specifically, the potency of SRIF-28 to inhibit insulin secretion was reduced 16-fold in SSTR5 KO islets.[11] Furthermore, SSTR5 KO mice are less susceptible to high-fat diet-induced insulin resistance.[11][12]

-

Pharmacological Studies: In isolated human islets, selective SSTR5 antagonists completely reverse the inhibitory effect of exogenous somatostatin on glucose-stimulated and forskolin-stimulated insulin secretion.[5] This indicates that SSTR5 plays a crucial, non-redundant role in the paracrine regulation of β-cell function in humans as well.[5]

Regulation of Glucagon Secretion

While SSTR2 is the primary receptor inhibiting glucagon release from α-cells, SSTR5 also contributes.[8][9] SSTR5 KO mice show increased plasma glucagon concentrations, which may be an indirect, counter-regulatory mechanism to prevent hypoglycemia resulting from improved insulin sensitivity.[11] However, SSTR5 is expressed on a subset of α-cells, suggesting a potential for direct regulation.[1][3]

Inhibition of GLP-1 Secretion

The inhibitory effect of somatostatin on GLP-1 secretion from intestinal L-cells is primarily mediated by SSTR5.[7][8] Studies in perfused mouse small intestine show that a selective SSTR5 antagonist stimulates glucose-induced GLP-1 secretion to a greater degree than an SSTR2 antagonist.[13] The glucose-lowering effects of SSTR5 antagonists are abolished in the presence of a GLP-1 receptor antagonist, confirming that their in vivo efficacy is largely dependent on enhancing the incretin axis.[13]

SSTR5 Signaling Pathways

SSTR5, like other somatostatin receptors, is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[14]

Mechanism of Action:

-

Ligand Binding: Somatostatin (preferentially SST-28) binds to the extracellular domain of SSTR5.

-

G-Protein Activation: This induces a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). The Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).

-

Reduction of cAMP: This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This results in:

-

Modulation of Ion Channels: Increased activity of K+ channels (leading to hyperpolarization) and decreased activity of voltage-gated Ca2+ channels, which reduces calcium influx.[15][16]

-

Inhibition of Exocytosis: Reduced Ca2+ influx and other cAMP-dependent pathways directly inhibit the machinery responsible for the fusion of insulin-containing granules with the plasma membrane, thus suppressing hormone secretion.

-

-

Other Pathways: SSTR5 activation has also been linked to the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and the modulation of MAP kinase (ERK) and Akt signaling pathways.[17][18] It can also negatively regulate the expression of Pancreatic and Duodenal Homeobox-1 (PDX-1), a key transcription factor for β-cell function and insulin expression.[3]

Caption: SSTR5 signaling pathway in a pancreatic β-cell.

Quantitative Data Summary

Table 2: Phenotype of SSTR5 Knockout (KO) Mice vs. Wild-Type (WT)

| Parameter | Observation in SSTR5 KO Mice | Reference |

| Fasting Blood Glucose | Decreased compared to WT | [11] |

| Fasting Plasma Insulin | Decreased compared to WT | [11] |

| Plasma Glucagon | Increased compared to WT | [11] |

| Pancreatic Insulin Content | Increased compared to WT islets | [11][12] |

| Insulin Secretion (in vitro) | SRIF-28 inhibition is 16-fold less potent | [11] |

| Insulin Sensitivity | Improved; decreased susceptibility to high-fat diet-induced insulin resistance | [6][11] |

| Glucose Tolerance | Improved in older (12-month-old) mice | [19][20] |

Table 3: Effects of SSTR5-Selective Compounds on Hormone Secretion

| Compound Type | Compound Example | Model System | Effect on Insulin Secretion | Effect on GLP-1 Secretion | Reference |

| Agonist | L-817,818 | Isolated mouse islets | Inhibited glucose-stimulated insulin secretion by ~42% | Not Assessed | [9] |

| Agonist | Compound 5/1 (SSTR5/1) | Isolated WT mouse islets | Potently inhibited glucose-stimulated insulin secretion | Not Assessed | [11] |

| Antagonist | Compound 10 | Diabetic (HFD) mice | Increased pancreatic insulin secretion; lowered glucose excursion by 94% in OGTT | Increased total and active GLP-1 release | [7] |

| Antagonist | S5A1 | Isolated human islets | Completely reversed SST-14 mediated suppression | Not Assessed | [5] |

| Antagonist | Selective SSTR5a | Perfused mouse intestine | No direct effect on insulin in perfused pancreas | Enhanced glucose-induced GLP-1 secretion | [13] |

SSTR5 as a Therapeutic Target for Type 2 Diabetes

The collective evidence strongly supports SSTR5 antagonism as a viable therapeutic strategy for T2DM.[4][6][7] An ideal SSTR5 antagonist would improve glycemic control through a multi-pronged mechanism.

-

Direct Pancreatic Action: By blocking the tonic inhibitory signal of endogenous somatostatin on β-cells, an SSTR5 antagonist can enhance glucose-stimulated insulin secretion.[5]

-

Indirect Incretin-Mediated Action: By blocking SSTR5 on intestinal L-cells, the antagonist increases the secretion of GLP-1 in response to a meal.[7][13] GLP-1, in turn, potentiates glucose-dependent insulin secretion and suppresses glucagon secretion from the pancreas.

-

Hepatic Insulin Sensitivity: Selective SSTR5 inhibition has been shown to improve hepatic insulin sensitivity, enhancing the liver's response to insulin.[6][17]

This dual action on both insulin and GLP-1 secretion is highly attractive. Furthermore, studies have shown that combining an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prolongs the action of GLP-1, results in synergistic or additive effects on improving glucose tolerance.[7][13]

Caption: Logical flow of SSTR5 antagonism in glucose homeostasis.

Key Experimental Protocols

Protocol 1: Dynamic Islet Perifusion for Hormone Secretion

This protocol allows for the real-time measurement of hormone secretion from isolated islets in response to various secretagogues.

Objective: To assess the effect of SSTR5 ligands on glucose-stimulated insulin secretion (GSIS).

Materials:

-

Isolated pancreatic islets (human or rodent)

-

Perifusion system (e.g., Biorep V2.0.0 or similar) with columns, tubing, and fraction collector

-

Perifusion buffer (e.g., KRBH) with 0.1% RIA-grade BSA, adjusted to pH 7.4

-

Secretagogues: Low glucose (e.g., 2.8 mM), high glucose (e.g., 16.7 mM), SSTR5 agonist/antagonist, KCl (depolarizing agent)

-

Hormone detection assay kit (ELISA or RIA for insulin/glucagon)

Methodology:

-

System Preparation: Prime the perifusion system with a low-glucose buffer at 37°C for at least 60 minutes. Ensure a constant flow rate (e.g., 100 µL/min).[21][22]

-

Islet Loading: Hand-pick a set number of islets (e.g., 100-200 IEQ) and gently load them into the perifusion chamber between two layers of hydrated beads (e.g., Bio-Gel).[21]

-

Basal Secretion (Equilibration): Perifuse the islets with a low-glucose buffer for 45-60 minutes to establish a stable basal secretion rate. Begin collecting fractions every 1-5 minutes.

-

First Stimulation (High Glucose): Switch the buffer to a high-glucose solution (e.g., 16.7 mM) for 15-20 minutes to observe the biphasic insulin secretion profile. Continue collecting fractions.

-

Test Condition: Switch the buffer to a high-glucose solution containing the SSTR5 antagonist. To test agonist effects, use a high-glucose buffer containing the SSTR5 agonist. Perifuse for 15-20 minutes.

-

Washout/Recovery: Return to a low-glucose buffer to allow secretion rates to return to baseline.

-

Depolarization (Viability Check): As a final step, stimulate with a high-potassium (e.g., 30 mM KCl) buffer to cause membrane depolarization and confirm islet viability and responsiveness.[23][24]

-

Sample Analysis: Measure the insulin (or other hormone) concentration in each collected fraction using an appropriate immunoassay.

-

Data Normalization: Plot hormone concentration versus time. Data can be expressed as a stimulation index (fold-change over basal) or as absolute secretion rate (e.g., ng/islet/min).[23]

Caption: Experimental workflow for an islet perifusion assay.

Protocol 2: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of a test compound for SSTR5.

Materials:

-

Cell membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293).

-

Radioligand with high affinity for SSTR5 (e.g., [125I]-labeled SST analog).

-

Test compounds (unlabeled antagonists/agonists).

-

Non-specific binding control (high concentration of unlabeled native ligand, e.g., SST-28).

-

Binding buffer, glass fiber filters, scintillation fluid, and a scintillation counter or gamma counter.

Methodology:

-

Reaction Setup: In assay tubes, combine a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Selectivity Determination: Repeat the assay using cell lines expressing other SSTR subtypes (SSTR1-4) to determine the compound's selectivity for SSTR5.[25]

Conclusion

Somatostatin receptor subtype 5 is a pivotal negative regulator of insulin and incretin secretion. Its strategic location on pancreatic β-cells and intestinal L-cells makes it an exceptional target for therapeutic intervention in Type 2 Diabetes. The development of selective SSTR5 antagonists holds significant promise, offering a novel, dual-action mechanism to enhance endogenous glucose-dependent insulin secretion and augment the beneficial effects of the incretin axis. Continued research and development in this area are poised to deliver new therapeutic options for the management of metabolic disease.

References

- 1. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]

- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 14. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SSTR5 ablation in islet results in alterations in glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 22. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 23. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 25. mdpi.com [mdpi.com]

The Role of Somatostatin Receptor 5 (SSTR5) in the Regulation of GLP-1 and Insulin Secretion: A Technical Guide

Introduction

Somatostatin (B550006) (SST), a peptide hormone, is a critical negative regulator of endocrine and exocrine secretion. It exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). Among these, SSTR5 has emerged as a key player in glucose homeostasis, primarily through its potent inhibitory actions on the secretion of two crucial metabolic hormones: glucagon-like peptide-1 (GLP-1) and insulin (B600854). This technical guide provides a comprehensive overview of the role of SSTR5, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolism, endocrinology, and pharmacology.

The Role of SSTR5 in GLP-1 Secretion

SSTR5 is a powerful tonic inhibitor of GLP-1 secretion from enteroendocrine L-cells located in the intestine.[1][2] This inhibitory effect is a key component of the paracrine regulation of gut hormone release.

SSTR5 Antagonism and Genetic Ablation Enhance GLP-1 Secretion

Blocking SSTR5 pharmacologically or genetically leads to a significant increase in GLP-1 release. Studies using selective SSTR5 antagonists have consistently demonstrated an enhancement of glucose-induced GLP-1 secretion.[1][2] For instance, in the perfused mouse small intestine, a selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion to a greater extent than an SSTR2 antagonist.[1][2] This finding is corroborated by studies in SSTR5-knockout (Sstr5-/-) mice, which exhibit a more than 3-fold increase in glucose-induced GLP-1 output from the perfused intestine compared to their wild-type littermates.[2] The enhanced GLP-1 secretion following SSTR5 blockade is a primary driver for the observed improvements in glucose tolerance in animal models.[1][2][3]

SSTR5 Agonism Inhibits GLP-1 Secretion

Conversely, activation of SSTR5 by agonists potently inhibits GLP-1 secretion. Somatostatin-28 (S-28), which has a higher affinity for SSTR5 than somatostatin-14 (S-14), is a more potent inhibitor of GLP-1 secretion.[4][5] Studies in fetal rat intestinal cell cultures have shown that S-28 inhibits gastrin-releasing peptide-stimulated GLP-1 secretion with an EC50 of 0.01 nM, compared to 5.8 nM for S-14.[4][6] Selective SSTR5 agonists mimic this effect, confirming that SSTR5 is the primary receptor mediating somatostatin's inhibitory action on L-cells.[4][6]

Quantitative Data on SSTR5 and GLP-1 Secretion

| Model System | Intervention | Key Finding | Quantitative Effect | Reference |

| Perfused Mouse Small Intestine | Selective SSTR5 Antagonist (SSTR5a) | Increased glucose-induced GLP-1 secretion | SSTR5a was more effective than SSTR2a at stimulating GLP-1 release. | [1][2] |

| SSTR5 Knockout (Sstr5-/-) Mice | Genetic Ablation | Increased glucose-induced GLP-1 secretion | >3-fold increase in GLP-1 output vs. WT (184 ± 13 vs. 51 ± 10 fmol/min). | [2] |

| Perfused Mouse Intestine | SSTR5 Antagonist (10 µM) | Increased GLP-1 secretion | GLP-1 secretion reached 48 pM ± 2.6. | [7] |

| Fetal Rat Intestinal Cultures | Somatostatin-28 (S-28) | Inhibition of stimulated GLP-1 secretion | EC50 = 0.01 nM. | [4][5] |

| Fetal Rat Intestinal Cultures | Somatostatin-14 (S-14) | Inhibition of stimulated GLP-1 secretion | EC50 = 5.8 nM. | [4][5] |

| Fetal Rat Intestinal Cultures | SSTR5 Agonist (BIM-23268) | Inhibition of stimulated GLP-1 secretion | Nearly as effective as S-28. | [4][6] |

The Role of SSTR5 in Insulin Secretion

SSTR5 plays a pivotal, albeit complex and species-dependent, role in regulating insulin secretion from pancreatic β-cells. It exerts both a direct inhibitory effect on the β-cell and an indirect effect through its modulation of intestinal GLP-1 release.

Direct Inhibition of Insulin Secretion

SSTR5 is expressed on pancreatic β-cells and is considered the predominant subtype mediating the inhibitory effect of somatostatin on insulin secretion in rodents.[8][9][10] In humans, while SSTR2 is often dominant, SSTR5 also plays a significant role.[3][10] Activation of SSTR5 on β-cells mimics the natural inhibitory effects of somatostatin.[11] This leads to a reduction in cyclic AMP (cAMP) levels, inhibition of electrical activity, and decreased Ca²⁺ influx, all of which suppress insulin exocytosis.[10][11] Studies using selective SSTR5 agonists have demonstrated a potent, dose-dependent inhibition of glucose-stimulated insulin secretion (GSIS) from isolated mouse, rat, and human islets.[8][9][12]

Indirect Regulation via GLP-1

The SSTR5-mediated control of GLP-1 secretion provides a powerful indirect mechanism for regulating insulin release. By antagonizing SSTR5 in the gut, the subsequent rise in circulating GLP-1 potentiates GSIS from the pancreas. This "incretin effect" is a major contributor to the glucose-lowering effects observed with SSTR5 antagonists in vivo.[1][2] The improvements in glycemia seen with SSTR5 antagonists are often absent when the GLP-1 receptor is blocked, highlighting the critical dependency on the gut-pancreas axis.[1][2]

Effects of SSTR5 Modulation in Different Models

The effect of SSTR5 modulation can vary. In some studies with perfused mouse pancreas, selective SSTR5 antagonists had no direct effect on insulin secretion.[1][2] However, in SSTR5 gene ablation models, islets from knockout mice display higher insulin content, and older (12-month-old) knockout mice show significantly enhanced GSIS.[8] Conversely, mice with a specific knockdown of SSTR5 in β-cells (betaSSTR5Kd) initially show glucose intolerance but later exhibit increased serum insulin levels.[13] In isolated human islets, SSTR5 antagonism effectively reverses the inhibitory effect of somatostatin on insulin secretion.

Quantitative Data on SSTR5 and Insulin Secretion

| Model System | Intervention | Key Finding | Quantitative Effect | Reference |

| Isolated Mouse Islets | SSTR5 Agonist (L-817,818) | Inhibition of GSIS | 42 ± 8% inhibition at 100 nM in WT islets. | [9] |

| SSTR5 Knockout (sst5 KO) Mice | Genetic Ablation | Increased basal and stimulated insulin secretion | GSIS rates significantly increased vs. WT islets. | [8] |

| SSTR5 Knockout (sst5 KO) Mice | Genetic Ablation | Increased islet insulin content | Insulin content was increased compared to WT. | [8] |

| Human Islets | SSTR5 Antagonist (S5A1) | Reversal of SST-14 inhibition | Completely reversed the inhibitory effect of exogenous SST-14. | [3] |

| Perfused Mouse Pancreas (12-month-old SSTR5-/-) | Genetic Ablation | Enhanced GSIS | Insulin secretion was significantly enhanced vs. WT controls. | [14] |

| Perfused Mouse Pancreas | Selective SSTR5 Antagonist (SSTR5a) | No direct effect on insulin secretion | No significant change at low or high glucose. | [1][2] |

Signaling Pathways and Visualizations

SSTR5 is a Gi/o protein-coupled receptor. Its activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.

SSTR5 Signaling in L-cells and β-cells

In both intestinal L-cells and pancreatic β-cells, the reduction in cAMP levels upon SSTR5 activation leads to decreased protein kinase A (PKA) activity. This has several downstream consequences that culminate in the inhibition of hormone secretion, including modulation of ion channel activity (e.g., activation of K+ channels and inhibition of Ca2+ channels) and direct effects on the exocytotic machinery.[10] Recent evidence also points to SSTR5 localizing to the primary cilia of β-cells, where its activation can lower ciliary cAMP and involve Ca2+ signaling.[15][16]

Caption: SSTR5 signaling pathway in L-cells and β-cells.

Interplay of SSTR5 and GLP-1 Receptor Signaling

The antagonism between SSTR5 and GLP-1 receptor (GLP-1R) signaling is central to glucose homeostasis. While SSTR5 activation inhibits adenylyl cyclase via Gi, GLP-1R activation stimulates it via Gs. This creates a push-pull mechanism controlling cAMP levels and, consequently, insulin secretion. SSTR5 antagonism tips the balance towards GLP-1R-mediated stimulation.

Caption: Opposing actions of SSTR5 and GLP-1R on cAMP signaling.

Experimental Protocols

The following sections detail common methodologies used to investigate the roles of SSTR5 in GLP-1 and insulin secretion.

Measurement of GLP-1 Secretion

Isolated Perfused Small Intestine (Mouse/Rat) This ex vivo technique allows for the study of paracrine regulation of L-cells without systemic influences.

-

Animal Preparation: A mouse or rat is anesthetized, and the superior mesenteric artery and portal vein are cannulated.

-

Perfusion: The proximal small intestine is isolated and transferred to an organ bath. It is perfused arterially with a Krebs-Ringer bicarbonate buffer containing dextran, albumin, and glucose at a constant flow rate.

-

Stimulation: Test substances (e.g., glucose, SSTR5 antagonists/agonists) are administered either luminally (into the gut segment) or vascularly (into the arterial line).[17]

-

Sample Collection: Venous effluent is collected from the portal vein cannula at regular intervals (e.g., every minute).[17]

-

Analysis: GLP-1 concentrations in the effluent are measured by radioimmunoassay (RIA) or ELISA, often using assays that detect total GLP-1 (intact peptide plus its primary metabolite).[17][18]

Measurement of Insulin Secretion

Isolated Islet Perifusion/Static Incubation This in vitro method assesses the direct effects of compounds on pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from mice, rats, or human donors by collagenase digestion of the pancreas followed by density gradient purification.

-

Pre-incubation: Batches of islets (e.g., 10 islets per replicate) are pre-incubated in Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) to establish a basal secretion rate.[19]

-

Stimulation (Static): Islets are then incubated for a fixed period (e.g., 1 hour) in KRB containing low glucose, high glucose (e.g., 16.7 mM), and/or test compounds (e.g., SSTR5 agonists/antagonists).[19]

-

Stimulation (Perifusion): For dynamic measurements, islets are placed in a perifusion chamber and buffer with varying concentrations of secretagogues is passed over them at a constant flow rate. Fractions of the effluent are collected over time.

-

Analysis: Insulin concentrations in the supernatant/effluent are measured by RIA or ELISA. Islet insulin content can also be measured after acid-alcohol extraction.[19]

In Vivo Glucose Tolerance Tests

Oral Glucose Tolerance Test (OGTT) This test evaluates the integrated response to a glucose challenge, involving both gut hormone and pancreatic responses.

-

Fasting: Mice are fasted overnight.[20]

-

Drug Administration: The test compound (e.g., SSTR5 antagonist) or vehicle is administered, typically via oral gavage, at a specified time before the glucose challenge.

-

Baseline Sample: A baseline blood sample is taken (time 0), usually from the tail vein.[20]

-

Glucose Challenge: A concentrated glucose solution is administered by oral gavage.

-

Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 10, 20, 30, 60, 90, 120 min).[20]

-

Analysis: Blood glucose is measured immediately. Plasma is separated from the collected blood (often in tubes containing DPP-4 inhibitors for GLP-1 preservation) and stored for later measurement of insulin and GLP-1.[18][20]

Experimental Workflow Visualization

Caption: Workflow for static insulin secretion assay from isolated islets.

Conclusion and Therapeutic Implications

Somatostatin receptor 5 is a critical inhibitory checkpoint in the regulation of glucose homeostasis. It exerts a dual braking mechanism by directly suppressing insulin secretion from pancreatic β-cells and, perhaps more significantly, by potently inhibiting GLP-1 secretion from intestinal L-cells. The wealth of data from pharmacological and genetic models underscores the potential of SSTR5 as a therapeutic target. Selective SSTR5 antagonists, by relieving this tonic inhibition, can enhance endogenous GLP-1 and insulin secretion in a glucose-dependent manner. This dual action makes SSTR5 antagonism a promising strategy for the treatment of type 2 diabetes, potentially as a monotherapy or in combination with other antidiabetic agents like DPP-4 inhibitors, to improve glycemic control.[3][21] Further research and development in this area are crucial for translating these physiological insights into novel therapies for metabolic diseases.

References

- 1. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 12. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SSTR5 ablation in islet results in alterations in glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Static insulin secretion analysis of isolated islets [protocols.io]

- 20. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Selective SSTR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists. It covers the core pharmacology, experimental methodologies, and data interpretation relevant to the development of these agents, primarily as novel therapeutics for type 2 diabetes mellitus (T2DM).

Introduction: The Rationale for SSTR5 Antagonism

Somatostatin (SST) is a peptide hormone that functions as a key inhibitor of endocrine and exocrine secretion.[1] It exerts its effects by binding to a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are distributed throughout the body and are involved in a wide range of physiological processes.[2][3]

The SSTR5 receptor subtype is highly expressed in pancreatic islet cells (β, α, and δ cells) and in enteroendocrine L-cells of the gastrointestinal tract.[4][5] Endogenous SST, primarily through SSTR5, inhibits the secretion of both insulin (B600854) from pancreatic β-cells and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][4][5] Both insulin and GLP-1 are crucial for maintaining glucose homeostasis. Therefore, antagonizing SSTR5 is a promising therapeutic strategy to enhance glucose-dependent insulin secretion (GDIS) and improve glycemic control, making selective SSTR5 antagonists attractive candidates for the treatment of T2DM.[1][4] Preclinical studies using SSTR5 knockout (KO) mice and selective small molecule antagonists have validated this approach, demonstrating improved glucose tolerance and increased insulin sensitivity.[4][5]

SSTR5 Signaling Pathway

SSTR5 is a member of the Class A/1 (Rhodopsin-like) GPCR family.[6] Upon binding of its endogenous ligand, somatostatin (SST-14 or SST-28), the receptor undergoes a conformational change. This activates its associated heterotrimeric G-protein, primarily of the Gαi/o family.[3] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7][8] This reduction in cAMP is a key mechanism through which SSTR5 activation leads to the inhibition of hormone secretion (e.g., insulin and GLP-1).[7] A selective SSTR5 antagonist blocks the binding of somatostatin, thereby preventing this inhibitory cascade and promoting hormone release.

Quantitative Preclinical Data of Selective SSTR5 Antagonists

The development of non-peptidic, small-molecule SSTR5 antagonists has led to several compounds with promising preclinical profiles.[4] The data below summarizes the in vitro potency and in vivo efficacy of representative compounds from the literature.

Table 1: In Vitro Antagonist Potency

This table presents the inhibitory concentration (IC₅₀) or binding affinity (Ki) of various antagonists against human (h) and mouse (m) SSTR5. Lower values indicate higher potency.

| Compound | hSSTR5 IC₅₀ (nM) | mSSTR5 IC₅₀ (nM) | Selectivity vs Other SSTRs | Reference |

| Compound 1 | 7.9 | 13 | Good | [4] |

| Compound 2 | 1.8 | 3.5 | Good | [4] |

| Compound 5 | 0.8 | 1.6 | High | [4] |

| Compound 10 | 0.3 | 0.8 | High | [4] |

| Compound-1 | 9.8 | 31 | Selective | [5] |

| Compound 3p | - | - | Selective | [1] |

| Compound 13 | - | - | Selective | [9] |

Note: Data is compiled from multiple sources. Assay conditions may vary.

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)

This table summarizes the efficacy of SSTR5 antagonists in lowering blood glucose excursion in animal models, a key measure of their anti-diabetic potential.

| Compound | Animal Model | Dose (mg/kg, oral) | Glucose AUC Lowering (%) | Reference |

| Compound 1 | HFD-fed C57BL/6 Mice | 10 | 87% | [4] |

| Compound 2 | HFD-fed C57BL/6 Mice | 30 | 56% | [4] |

| Compound 5 | HFD-fed C57BL/6 Mice | 30 | 60% | [4] |

| Compound 10 | HFD-fed C57BL/6 Mice | 3 | 94% | [4][10] |

| Compound-1 | KK-Aʸ Mice | 1, 3, 10 (2 weeks) | Dose-dependent reduction in GHb | [5] |

| Compound 3p | Not Specified | 3 | Persistent glucose-lowering effect | [1] |

| S5A1 | C57BL/6 Mice | 0.3 - 10 | Dose-dependent | [11] |

HFD: High-Fat Diet; AUC: Area Under the Curve; GHb: Glycosylated Hemoglobin.

Key Experimental Protocols

Standardized assays are critical for characterizing the pharmacological profile of SSTR5 antagonists.

In Vitro Assays

A. Radioligand Binding Assay This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR5 receptor, determining its binding affinity (Ki).

-

Objective: To determine the binding affinity (Ki) of the antagonist for SSTR5.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human SSTR5.

-

Radioligand (e.g., [¹²⁵I]-labeled somatostatin analog).

-

Test compounds at various concentrations.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Allow the mixture to reach binding equilibrium.

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

-

B. cAMP Accumulation Assay This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

-

Objective: To quantify the functional antagonist activity of a compound.

-

Materials:

-

Whole cells (e.g., CHO-K1) expressing recombinant SSTR5.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

SSTR5 agonist (e.g., somatostatin-14).

-

Test compounds at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Protocol:

-

Pre-incubate cells with varying concentrations of the test antagonist.

-

Stimulate the cells with a fixed concentration of an SSTR5 agonist (e.g., EC₈₀ of SST-14) in the presence of forskolin. Forskolin stimulates cAMP production, which is then inhibited by the agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The antagonist's potency is determined by its ability to restore cAMP levels towards those seen with forskolin alone. Data is plotted to determine the IC₅₀ value.

-

In Vivo Models

Oral Glucose Tolerance Test (OGTT) The OGTT is the primary in vivo model for assessing the anti-diabetic efficacy of SSTR5 antagonists.[1]

-

Objective: To evaluate the effect of the antagonist on glucose disposal following an oral glucose challenge.

-

Animal Models:

-

Protocol:

-

Fast animals overnight (typically 4-16 hours).

-

Administer the test compound or vehicle orally (p.o.) or via subcutaneous injection (s.c.).[4][12]

-

After a set pre-treatment time (e.g., 60 minutes), administer a bolus of glucose solution orally (e.g., 2-3 g/kg).[4][11]

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).

-

Measure blood glucose concentrations.

-

Calculate the area under the curve (AUC) for the blood glucose excursion over time. Efficacy is expressed as the percentage reduction in glucose AUC compared to the vehicle-treated group.[4]

-

Preclinical Drug Development Logic

The path from a lead compound to a clinical candidate involves a multi-parameter optimization process. The goal is to balance high on-target potency with favorable drug-like properties, including selectivity, metabolic stability, and safety.

Conclusion

Selective SSTR5 antagonists represent a compelling, targeted approach for the treatment of type 2 diabetes. The preclinical data strongly support a mechanism involving the enhancement of both insulin and GLP-1 secretion, leading to improved glucose control.[4] Furthermore, studies have shown that SSTR5 antagonists can act synergistically with DPP-4 inhibitors, offering potential for combination therapies.[4][10] The continued optimization of potency, selectivity, and pharmacokinetic properties, guided by the experimental workflows outlined in this guide, is essential for advancing these promising agents into clinical development.[1][9]

References

- 1. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 8. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for Somatostatin Receptor 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the somatostatin (B550006) receptor 5 (SSTR5), a key target in neuroendocrine regulation and various therapeutic areas. This document details the binding affinities of these ligands, the experimental protocols used for their characterization, and the signaling pathways they initiate upon receptor activation.

Endogenous Ligands and Receptor Binding Affinities

The somatostatin receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) superfamily and is activated by three primary endogenous peptide ligands: somatostatin-14 (SST-14), somatostatin-28 (SST-28), and cortistatin. These peptides exhibit differential binding affinities across the five somatostatin receptor subtypes (SSTR1-5). Notably, SSTR5 displays a higher affinity for SST-28 compared to SST-14.[1] Cortistatin, a neuropeptide with significant structural similarity to somatostatin, also binds to all five SSTR subtypes with high affinity.[1]

Quantitative Binding Affinity Data

The binding affinities of the endogenous ligands for the human somatostatin receptor subtypes are summarized in the table below. The data are presented as inhibitory constants (Ki) in nanomolar (nM) concentrations, derived from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | ~1.0 | ~0.5 | ~1.2 | ~1.5 | ~5.0 |

| Somatostatin-28 | ~1.0 | ~0.5 | ~1.1 | ~1.3 | ~0.2 |

| Cortistatin-14 | ~5.0 | ~0.09 | ~0.3 | ~0.2 | ~0.3 |

Note: The exact Ki values can vary depending on the experimental conditions, including the cell line, radioligand, and assay buffer used. The values presented here are representative figures from the literature.

Experimental Protocols

The characterization of endogenous ligand binding and function at SSTR5 relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of ligands for their receptors. A common method is the competitive displacement assay using membranes from cells overexpressing the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of unlabeled endogenous ligands by measuring their ability to displace a specific radioligand from SSTR5.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or COS-1 cells stably transfected with human SSTR5.

-

Radioligand: [¹²⁵I]Tyr¹⁰-cortistatin-14 or [¹²⁵I]LTT-SRIF-28.

-

Unlabeled Ligands: Somatostatin-14, Somatostatin-28, Cortistatin.

-

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Cell culture equipment.

-

Dounce homogenizer or sonicator.

-

High-speed centrifuge.

-

96-well microplates.

-

Filtration apparatus (e.g., Brandel or Millipore manifold).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Gamma counter.

-

Methodology:

-

Membrane Preparation:

-

Culture CHO-SSTR5 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume.

-

Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM SST-28).

-

Competitive Binding: Membranes, radioligand, and serial dilutions of the unlabeled test ligand (SST-14, SST-28, or cortistatin).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation Assay

SSTR5 primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Objective: To measure the ability of endogenous ligands to inhibit forskolin-stimulated cAMP production in SSTR5-expressing cells.

Materials:

-

Cell Line: CHO-SSTR5 cells.

-

Stimulant: Forskolin (B1673556).

-

Test Ligands: Somatostatin-14, Somatostatin-28, Cortistatin.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Buffers and Reagents:

-

Stimulation Buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).

-

-

Equipment:

-

Cell culture equipment.

-

Multi-well plate reader compatible with the chosen assay kit.

-

Methodology:

-

Cell Seeding: Seed CHO-SSTR5 cells into 96-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the endogenous ligands (SST-14, SST-28, or cortistatin) in stimulation buffer for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the ligand.

-

Determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

-

SSTR5 Signaling Pathways

Upon binding of an endogenous ligand, SSTR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins.

Primary Signaling Pathway:

-

Ligand Binding: SST-14, SST-28, or cortistatin binds to the extracellular domain of SSTR5.

-

G-protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

G-protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Effector Modulation:

-

Gαi/o-GTP: Directly inhibits the activity of adenylyl cyclase (AC), leading to a decrease in the production of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Gβγ: Can modulate the activity of other effectors, including inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization, and certain isoforms of phospholipase C (PLC).

-

Downstream Consequences: The inhibition of the cAMP/PKA pathway is a key mechanism through which SSTR5 activation leads to its physiological effects, such as the inhibition of hormone secretion (e.g., growth hormone and prolactin) from the pituitary gland.[3] Additionally, SSTR5 activation has been linked to the inhibition of the ERK1/2 signaling pathway, which can contribute to its antiproliferative effects.[3]

SSTR5 Primary Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

SSTR5 Expression in Pancreatic Islets and Gut Enteroendocrine Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, signaling, and detection of the somatostatin (B550006) receptor subtype 5 (SSTR5) in pancreatic islets and gut enteroendocrine cells. Somatostatin, a key inhibitory peptide, exerts its effects through five distinct G protein-coupled receptors (SSTR1-5). SSTR5, in particular, plays a pivotal role in regulating hormone secretion from these critical endocrine cell populations, making it a significant target for therapeutic development in metabolic diseases such as diabetes.

Quantitative Expression of SSTR5

The expression of SSTR5 varies significantly between different endocrine cell types within the pancreatic islets and the gut. The following tables summarize quantitative data from key studies, providing a comparative view of SSTR5 prevalence.

SSTR5 Expression in Human Pancreatic Islet Cells

Quantitative analysis of SSTR expression in human pancreatic islets reveals a distinct distribution pattern among the different hormone-secreting cells.

| Islet Cell Type | Hormone | Percentage of Cells Expressing SSTR5 | Key Findings |

| Beta (β) cells | Insulin (B600854) | 87%[1][2] | SSTR5 is an abundant isotype in human beta-cells, second only to SSTR1.[1][2] It plays a crucial role in mediating the inhibitory effect of somatostatin on insulin secretion.[3] |

| Alpha (α) cells | Glucagon | 35%[1][3] | SSTR5 is moderately expressed in alpha-cells.[1][2] SSTR2 is the predominant subtype in this cell population.[1][4] |

| Delta (δ) cells | Somatostatin | 75%[1][3] | SSTR5 is the principal SSTR subtype found in delta-cells.[1] |

SSTR5 Expression in Rodent Pancreatic Islet Cells

Studies in rodent models have also elucidated the expression profile of SSTR5, highlighting some differences compared to humans.

| Islet Cell Type | Hormone | Expression Details | Key Findings |

| Beta (β) cells | Insulin | Predominantly expressed.[4][5] | In rodents, SSTR5 is considered the main regulator of insulin secretion.[5] SSTR5 gene ablation leads to increased insulin secretion.[3] |

| Alpha (α) cells | Glucagon | Expressed. | SSTR2 is the dominant receptor in rodent alpha-cells.[4] |

SSTR5 Expression in Gut Enteroendocrine Cells

In the gastrointestinal tract, SSTR5 is notably expressed in L-cells, which are responsible for producing the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).

| Enteroendocrine Cell Type | Hormone | Location | SSTR5 Expression Enrichment | Key Findings |

| L-cells | GLP-1 | Duodenum, Jejunum, Ileum, Colon | 92-fold (Duodenum), 26-fold (Jejunum), 6-fold (Ileum), 138-fold (Colon) enriched in GLP-1 positive cells compared to neighboring cells.[6][7] | SSTR5 is highly expressed and enriched in GLP-1 secreting L-cells throughout the intestine.[6][8] It acts as a powerful tonic inhibitor of GLP-1 secretion.[5] |

SSTR5 Signaling Pathways

Activation of SSTR5 by its endogenous ligand, somatostatin, triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion. The primary signaling mechanism involves the coupling to inhibitory G proteins (Gi/o).

SSTR5 Signaling in Pancreatic Beta-Cells

In pancreatic beta-cells, SSTR5 activation potently inhibits insulin secretion through multiple downstream effects.

Caption: SSTR5 signaling cascade in pancreatic beta-cells.

Activation of SSTR5 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, reduced PKA activity, and inhibition of voltage-gated calcium channels, all culminating in decreased insulin exocytosis.[4] Additionally, SSTR5 signaling has been shown to down-regulate the expression of Pancreatic and duodenal homeobox-1 (PDX-1), a key transcription factor for beta-cell function.[3]

SSTR5 Signaling in Gut L-Cells

In intestinal L-cells, SSTR5 activation plays a crucial role in the paracrine inhibition of GLP-1 secretion.

Caption: SSTR5-mediated inhibition of GLP-1 secretion in gut L-cells.

Similar to its action in beta-cells, SSTR5 in L-cells couples to Gi proteins to inhibit adenylyl cyclase and reduce cAMP levels, thereby suppressing GLP-1 release.[5] This paracrine interaction between somatostatin-secreting D-cells and GLP-1-secreting L-cells is a key regulatory mechanism of incretin hormone secretion.

Experimental Protocols

The detection and quantification of SSTR5 expression are crucial for research and drug development. The following sections provide detailed methodologies for key experiments.

Immunohistochemistry (IHC) for SSTR5 Detection

IHC is a widely used technique to visualize the distribution and localization of SSTR5 protein in tissue sections.

Experimental Workflow:

References

- 1. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]

- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 4. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 6. Paracrine crosstalk between intestinal L- and D-cells controls secretion of glucagon-like peptide-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of a Novel SSTR5 Antagonist: A Technical Overview

This guide provides a detailed examination of the in vitro potency and selectivity profile of a representative potent and selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonist, referred to herein as Compound 10, an azaspirodecanone derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SSTR5 pharmacology and its therapeutic potential, particularly in the context of type 2 diabetes mellitus.

Core Focus: SSTR5 Antagonist Compound 10

Compound 10 has been identified as a highly potent and selective antagonist of the human SSTR5 receptor. Its development aims to mitigate off-target activities while enhancing potency and subtype selectivity compared to earlier compounds. The following sections detail its in vitro pharmacological profile, the methodologies used for its characterization, and the underlying signaling pathways.

Data Presentation: In Vitro Potency and Selectivity

The in vitro activity of Compound 10 was evaluated through radioligand binding assays and functional antagonist assays. The data presented below summarizes its potency at the human SSTR5 receptor and its selectivity against other human somatostatin receptor subtypes (SSTR1-4).

Table 1: In Vitro Potency of Compound 10 at Human SSTR5

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding Assay | IC50 | 1.2 |

| cAMP Functional Antagonist Assay | IC50 | 1.1 |

IC50 (half maximal inhibitory concentration) values indicate the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional effect of an agonist.

Table 2: In Vitro Selectivity Profile of Compound 10

| Receptor Subtype | Binding Affinity (IC50) |

| hSSTR1 | > 10,000 nM |

| hSSTR2 | > 10,000 nM |

| hSSTR3 | > 10,000 nM |

| hSSTR4 | > 10,000 nM |

| hSSTR5 | 1.2 nM |

The selectivity profile demonstrates that Compound 10 is highly selective for SSTR5, with negligible binding affinity for other somatostatin receptor subtypes at concentrations up to 10 µM.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the potency and selectivity of SSTR5 antagonists like Compound 10.

Radioligand Binding Assay Protocol

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki) or IC50.

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR5 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Cell membrane preparation (typically 3-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [125I]SST-14 or a selective SSTR5 radioligand).

-

Varying concentrations of the unlabeled test compound (the antagonist).

-

-

The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value is determined by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression analysis.

-

cAMP Functional Antagonist Assay Protocol

This whole-cell assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of SSTR5 activation.

-

Cell Culture and Plating:

-

CHO-K1 cells stably expressing the human SSTR5 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a stimulation buffer.

-

The cells are pre-incubated with varying concentrations of the SSTR5 antagonist (test compound) for a defined period.

-

A cAMP-stimulating agent, such as forskolin, is added to all wells to increase basal cAMP levels.

-

An SSTR5 agonist (e.g., somatostatin-28, SST-28) is then added at a fixed concentration (typically its EC80, the concentration that gives 80% of its maximal effect) to all wells except the negative control.

-

The plate is incubated for a specific time (e.g., 30 minutes at room temperature) to allow for the modulation of cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.

-

-

Data Analysis:

-

The signal from the detection method is inversely proportional to the amount of cAMP produced.

-

The IC50 value for the antagonist is determined by plotting the antagonist concentration against the assay signal and fitting the data to a sigmoidal dose-response curve. This IC50 represents the concentration of the antagonist that restores cAMP production to 50% of the level inhibited by the agonist.

-

Mandatory Visualizations

SSTR5 Signaling Pathway

Methodological & Application

Application Notes and Protocols for SSTR5 Antagonist 2 TFA Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of SSTR5 antagonist 2 TFA, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The following protocols are designed for researchers in drug discovery and development to assess the potency and functional activity of SSTR5 antagonists.

Introduction

Somatostatin receptor subtype 5 (SSTR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][2] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes mellitus.[1][3] this compound is a highly potent and selective antagonist of SSTR5.[3] These protocols outline key cell-based assays to determine the antagonistic activity of this compound.

Data Presentation

The following table summarizes the quantitative data for a potent SSTR5 antagonist, referred to as compound 10 in the source, which serves as a representative example for this compound.

| Parameter | Human SSTR5 | Mouse SSTR5 | SSTR1, SSTR2, SSTR3, SSTR4 | Reference |

| Binding Affinity (IC50) | 1.2 nM | - | > 10 µM | [1] |

| cAMP Functional Antagonism (IC50) | 1.1 nM | 0.9 nM | - | [1] |

| β-arrestin Recruitment (Antagonist Kb) | 1.99 nM | - | - | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the SSTR5 signaling pathway and the general workflow for the cell-based assays described below.

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: SSTR5 Antagonist 2 TFA in Animal Models for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a significant target in the development of novel therapeutics for type 2 diabetes mellitus (T2DM).[1] Endogenous somatostatin (SST) acts as an inhibitory regulator of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, primarily through SSTR5 located on pancreatic β-cells and intestinal L-cells.[1][2] Antagonism of SSTR5, therefore, presents a promising strategy to enhance glucose-dependent insulin secretion and incretin (B1656795) hormone release, thereby improving glycemic control.[1][3] SSTR5 Antagonist 2 TFA is a potent and selective antagonist of the somatostatin subtype 5 receptor, designed for preclinical research in rodent models of diabetes.[4] These application notes provide detailed protocols for the use of this compound in diabetes research, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

SSTR5 is a G-protein coupled receptor that, upon activation by somatostatin, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP contributes to the suppression of insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.[1][5] SSTR5 antagonists work by blocking the binding of endogenous somatostatin to its receptor. This disinhibition results in increased cAMP levels, leading to enhanced glucose-stimulated insulin secretion (GSIS) and potentiation of GLP-1 release.[1][3] The resulting increase in circulating insulin and GLP-1 contributes to improved glucose tolerance and overall glycemic control.[1][6]

Signaling Pathway of SSTR5 Antagonism

Caption: SSTR5 antagonism blocks somatostatin's inhibitory effect on insulin and GLP-1 secretion.

Quantitative Data from Preclinical Animal Models

The efficacy of SSTR5 antagonists has been demonstrated in various rodent models of diabetes and obesity. The following tables summarize the key findings.

Table 1: Effects of SSTR5 Antagonists on Glucose Homeostasis in an Oral Glucose Tolerance Test (OGTT)

| Animal Model | Compound | Dose (mg/kg, oral) | Effect on Glucose AUC | Effect on Insulin Levels | Reference |

| Diet-Induced Obese (DIO) Mice | Compound 10 | 3 | 94% reduction | Increased | [1] |

| Diet-Induced Obese (DIO) Mice | Compound A | 3-week treatment | 45% reduction | 72% increase | [7] |

| Diet-Induced Obese (DIO) Mice | Compound B | 3-week treatment | 37% reduction | Not reported | [7] |

| Zucker (fa/fa) Rats | Compound A | Single dose | 17% reduction | 49% reduction | [7] |

| KK-Ay Mice | Compound-1 | 1-10 (2 weeks) | Dose-dependent reduction | Dose-dependent reduction | [2] |

Table 2: Effects of SSTR5 Antagonists on GLP-1 Secretion